molecular formula C29H23NO3 B13795607 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- CAS No. 53924-12-2

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-

Cat. No.: B13795607
CAS No.: 53924-12-2
M. Wt: 433.5 g/mol
InChI Key: QHNVJRFWGOYONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- is a substituted indole derivative featuring a diphenylmethyl group at position 3 and a phenylmethoxy (benzyloxy) group at position 5. The bulky diphenylmethyl and phenylmethoxy substituents likely influence its electronic, steric, and pharmacokinetic properties, distinguishing it from simpler indole analogues.

Properties

CAS No.

53924-12-2

Molecular Formula

C29H23NO3

Molecular Weight

433.5 g/mol

IUPAC Name

3-benzhydryl-5-phenylmethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C29H23NO3/c31-29(32)28-27(26(21-12-6-2-7-13-21)22-14-8-3-9-15-22)24-18-23(16-17-25(24)30-28)33-19-20-10-4-1-5-11-20/h1-18,26,30H,19H2,(H,31,32)

InChI Key

QHNVJRFWGOYONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves multiple steps, typically starting from commercially available indole derivatives. The synthetic route may include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1H-Indole-2-carboxylic acid derivatives have been studied for their pharmacological properties, particularly in the following areas:

1. Anticancer Activity

  • Several studies have demonstrated that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to 1H-Indole-2-carboxylic acid have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Research published in the European Journal of Medicinal Chemistry highlights the structural optimization of indole derivatives leading to enhanced anticancer activity .

2. Anti-inflammatory Effects

  • Indole derivatives are known to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. A study indicated that certain indole carboxylic acids could effectively suppress leukotriene biosynthesis, providing a basis for developing anti-inflammatory drugs .

3. Neuroprotective Properties

  • Research has suggested that indole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to influence neurotransmitter systems is under investigation, with some studies reporting protective effects against oxidative stress in neuronal cells .

Case Studies

Case Study 1: Anticancer Research
A study investigated the synthesis of various indole derivatives, including 1H-Indole-2-carboxylic acid, which were tested against human cancer cell lines. The results showed that specific modifications to the indole structure significantly increased cytotoxicity, suggesting potential pathways for drug development aimed at cancer treatment .

Case Study 2: Anti-inflammatory Applications
In another research effort, derivatives of indole-2-carboxylic acid were evaluated for their ability to inhibit 5-lipoxygenase activity. The findings indicated a dose-dependent reduction in inflammatory markers, supporting the compound's potential use in treating conditions like asthma and arthritis .

Data Summary

Application Area Biological Activity References
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryInhibits leukotriene biosynthesis ,
NeuroprotectiveProtects against oxidative stress

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison of Indole Derivatives

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 3-(diphenylmethyl), 5-(PhOCH2) N/A N/A Carboxylic acid, benzyloxy -
(S)-7zb (FXIa inhibitor) 3-(chloro-2-fluorophenyl), 5-amide ~600 (estimated) N/A Pyrazole carboxamide
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro, 2-carboxamide 359.12 249–250 Fluoro, benzophenone
7-Methoxy-1H-indole-3-carboxylic acid 3-carboxylic acid, 7-methoxy 191.18 199–201 Methoxy, carboxylic acid

Biological Activity

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- (CID 40931) is a compound with significant potential in medicinal chemistry, particularly for its biological activities against various diseases. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C29H23NO3
  • Molecular Weight : 445.49 g/mol
  • IUPAC Name : 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-

Research indicates that the indole-2-carboxylic acid derivatives exhibit various biological activities, primarily through their interactions with specific molecular targets:

  • HIV-1 Integrase Inhibition : Recent studies have shown that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. For instance, a derivative was found to have an IC50 value of 0.13 μM, demonstrating significant potency in inhibiting integrase activity by chelating magnesium ions in the active site of the enzyme .
  • Antiproliferative Activity : Compounds related to indole-2-carboxylic acids have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives were tested against HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cells, showing reduced cell growth and inducing apoptosis through mechanisms involving caspases and other apoptotic markers .
  • EGFR Inhibition : Some indole derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. IC50 values for these compounds ranged from 89 to 137 nM, indicating their potential as targeted cancer therapies .

Table 1: Biological Activities of Indole Derivatives

CompoundTargetActivityIC50 (µM)Reference
Compound 3HIV-1 IntegraseInhibition0.13
Compound 5dEGFRInhibition89
Compound 5eCancer Cell Lines (MCF-7)Antiproliferative1.05
Compound 4CysLT1 ReceptorAntagonism0.0059

Case Studies

  • HIV Research : A study highlighted the structural optimization of indole derivatives leading to enhanced inhibitory effects on HIV-1 integrase. The introduction of specific substituents at the C3 position significantly improved binding affinity and inhibitory potency .
  • Cancer Treatment : Another investigation into indole-2-carboxamides revealed their ability to suppress cell proliferation across multiple cancer types while inducing apoptosis through well-characterized pathways involving key apoptotic proteins .
  • Inflammation Modulation : The discovery of selective CysLT1 antagonists among indole derivatives suggests their utility in treating inflammatory conditions such as asthma and potentially neuroinflammatory disorders .

Q & A

Q. What are the common synthetic routes for preparing 1H-Indole-2-carboxylic acid derivatives?

The synthesis of indole-2-carboxylic acid derivatives typically involves multi-step reactions. A key approach is the Knoevenagel condensation , which facilitates the introduction of substituents at the 3-position of the indole core. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with heterocyclic amines (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under reflux with sodium acetate as a catalyst to form hybrid molecules . Another method involves Vilsmeier–Haack formylation to introduce aldehyde groups, followed by ester hydrolysis and alkylation to attach functional groups like phenylmethoxy or diphenylmethyl .

Q. How is X-ray crystallography utilized to determine the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, SC-XRD at 90 K can achieve mean C–C bond length accuracies of 0.002 Å, enabling precise determination of substituent geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H/13C NMR identifies substituent positions (e.g., diphenylmethyl protons at δ 6.8–7.5 ppm) and confirms ester hydrolysis to carboxylic acids.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-MS m/z = 381.1 [M+H]+ for alkylated derivatives) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Refluxing in acetic acid with sodium acetate enhances reaction efficiency for Knoevenagel condensations .
  • Catalyst screening : Using EDCI/DMAP for esterification reduces side reactions .
  • Purification : Recrystallization from DMF/acetic acid mixtures removes byproducts .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation (e.g., methyl ester hydrolysis to carboxylic acid) .

Q. What methodologies address contradictions in biological activity data across derivatives?

Discrepancies in activity (e.g., antimicrobial vs. anticancer effects) often arise from substituent electronic or steric effects. Strategies include:

  • Pharmacophore modeling : Compare 3D structural alignment and fit scores (e.g., using protein-binding site data) to identify critical functional groups .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and correlate with bioassay results .
  • Docking simulations : Assess interactions with target proteins (e.g., Mcl1 inhibitors) to rationalize potency variations .

Q. How are computational tools integrated into the design of novel derivatives?

  • Molecular docking : Predict binding affinity to targets like CysLT1 receptors using software such as AutoDock .
  • DFT calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
  • Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .

Q. What experimental approaches resolve challenges in crystallizing hydrophobic derivatives?

Hydrophobic groups (e.g., diphenylmethyl) complicate crystallization. Solutions include:

  • Co-crystallization : Add small-molecule co-formers (e.g., ethanol solvates) to stabilize crystal lattices .
  • Temperature gradients : Slow cooling from DMF/water mixtures promotes ordered crystal growth .
  • High-throughput screening : Use robotic platforms to test 100+ solvent combinations .

Methodological Challenges and Solutions

Q. How are regioselectivity issues managed during functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., esters) to control substitution at the 5-position .
  • Protecting groups : Temporarily block reactive sites (e.g., -OH with methoxymethyl) during alkylation .

Q. What strategies mitigate degradation during storage or bioassays?

  • Lyophilization : Stabilize carboxylic acid derivatives as lyophilized powders under inert gas .
  • pH control : Store solutions at pH 7–8 to prevent decarboxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.